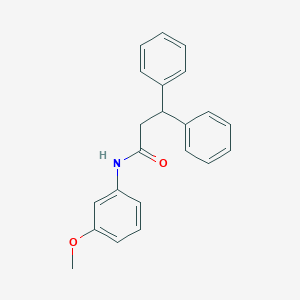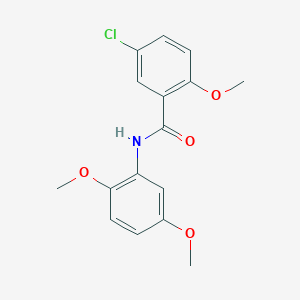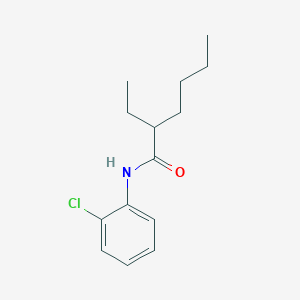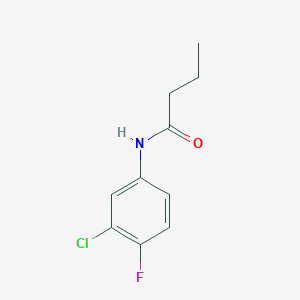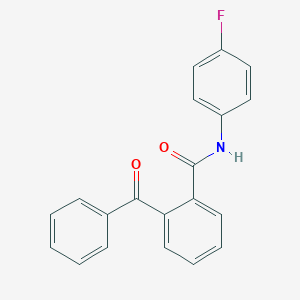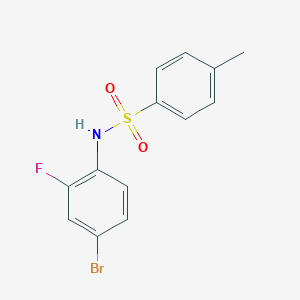
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 works by inhibiting the activity of several different kinases that are involved in cancer cell growth and proliferation. These include the RAF kinase, which is involved in the MAPK signaling pathway, and the VEGFR and PDGFR kinases, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit tumor angiogenesis and vascularization. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its multi-targeted kinase inhibition. This allows researchers to study the effects of inhibiting several different kinases at once, which can be useful for understanding the complex signaling pathways involved in cancer cell growth and proliferation. One limitation of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 for lab experiments is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006. Additionally, there is ongoing research into the use of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. This reaction produces the intermediate N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide, which is then further reacted with various reagents to produce the final product.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor, meaning that it inhibits the activity of several different kinases that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the treatment of a variety of different types of cancer.
Propiedades
Fórmula molecular |
C13H11BrFNO2S |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
Clave InChI |
CDFYSANEQAQUDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



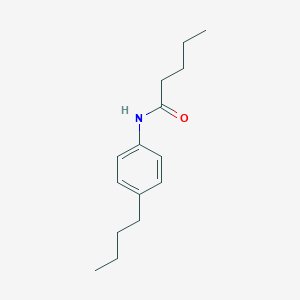
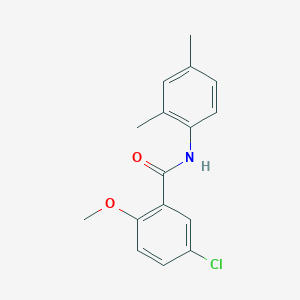
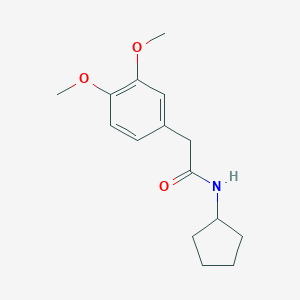

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

